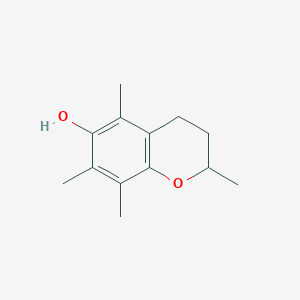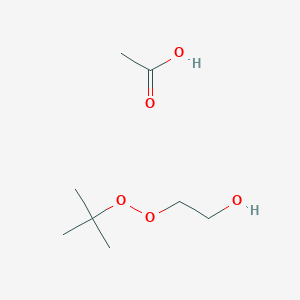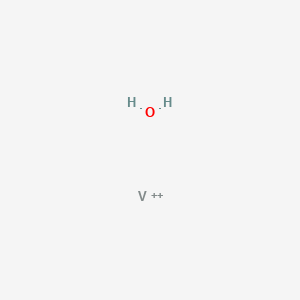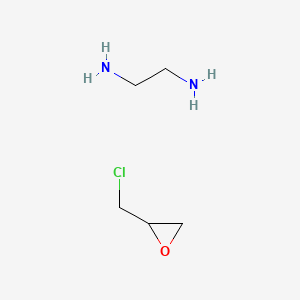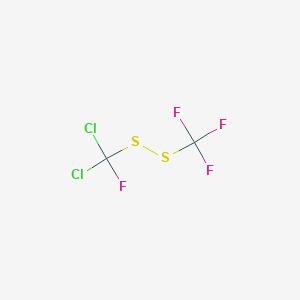
2-Benzyl-2-(delta-diethylaminobutynyl)indan-1,3-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-(delta-diethylaminobutynyl)indan-1,3-dione hydrochloride is a synthetic organic compound with a complex structure. It belongs to the class of indan-1,3-dione derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
The synthesis of 2-Benzyl-2-(delta-diethylaminobutynyl)indan-1,3-dione hydrochloride involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . Another method involves the use of carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols as starting materials . Industrial production methods often employ solvent-free reactions or high-temperature synthesis to achieve the desired product .
Chemical Reactions Analysis
2-Benzyl-2-(delta-diethylaminobutynyl)indan-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Benzyl-2-(delta-diethylaminobutynyl)indan-1,3-dione hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-2-(delta-diethylaminobutynyl)indan-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as an electron acceptor, facilitating various chemical reactions. It can also form hydrogen bonds and participate in charge transfer processes, which are crucial for its biological and industrial applications .
Comparison with Similar Compounds
2-Benzyl-2-(delta-diethylaminobutynyl)indan-1,3-dione hydrochloride is unique due to its specific structure and properties. Similar compounds include:
Indane-1,3-dione: Known for its versatility and applications in biosensing, bioactivity, and bioimaging.
2-Arylidene-indan-1,3-dione derivatives: These compounds exhibit antiviral, antibacterial, and anti-inflammatory activities.
Indanone derivatives: Used in the design of biologically active compounds for the treatment of Alzheimer’s and AIDS.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its diverse applications in various fields.
Properties
CAS No. |
22019-26-7 |
|---|---|
Molecular Formula |
C24H26ClNO2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-benzyl-2-[4-(diethylamino)but-2-ynyl]indene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H25NO2.ClH/c1-3-25(4-2)17-11-10-16-24(18-19-12-6-5-7-13-19)22(26)20-14-8-9-15-21(20)23(24)27;/h5-9,12-15H,3-4,16-18H2,1-2H3;1H |
InChI Key |
FUFOIEIXMCSOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCC1(C(=O)C2=CC=CC=C2C1=O)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


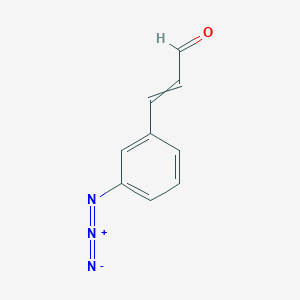
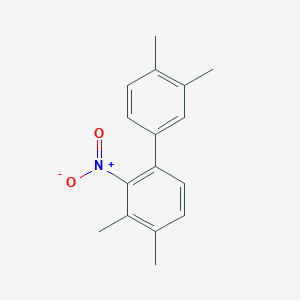
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
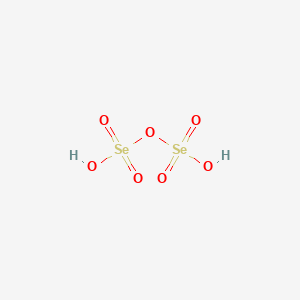
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
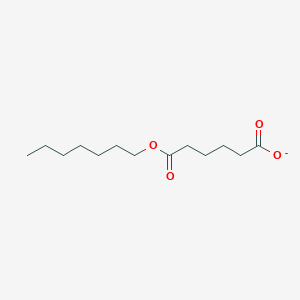
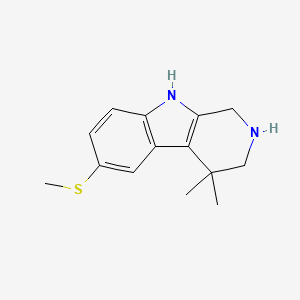
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
